molecular formula C9H9BrO2 B6259513 1-bromo-3-phenoxypropan-2-one CAS No. 237386-02-6

1-bromo-3-phenoxypropan-2-one

Cat. No.: B6259513
CAS No.: 237386-02-6
M. Wt: 229.1
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Description

1-Bromo-3-phenoxypropan-2-one is an α-brominated ketone with a phenoxy substituent at the third carbon position. Its molecular structure (C₉H₇BrO₂) consists of a central ketone group flanked by a bromine atom and a phenoxy group. Key spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) analyses include:

  • ¹H NMR (60 MHz, CDCl₃): δ = 4.46 (s, 2 H, CH₂Br), 5.10 (s, 2 H, OCH₂), 6.99–7.34 (m, 5 H, aromatic) .
  • IR (neat): νmax = 1737 cm⁻¹ (C=O stretch), 668 cm⁻¹ (C-Br stretch) . This compound is synthesized via the oxidation of olefins using O-iodoxybenzoic acid (IBX) and tetraethylammonium bromide (TEAB), which directly introduces bromine at the α-position of the ketone .

Properties

CAS No.

237386-02-6

Molecular Formula

C9H9BrO2

Molecular Weight

229.1

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-3-(4-chlorophenoxy)propan-2-one

  • Structure: Differs by a chlorine substituent on the phenoxy ring.
  • Spectroscopic Data: ¹H NMR: Similar CH₂Br and OCH₂ signals but with altered aromatic shifts due to chlorine. IR: νmax = 1738 cm⁻¹ (C=O), slightly higher than 1-bromo-3-phenoxypropan-2-one due to electron-withdrawing Cl effects .

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

  • Structure: Features a conjugated enone system with bromine at the β-position and a methyl-substituted phenyl group.
  • Synthesis : Produced via bromination of a chalcone precursor followed by HBr elimination using triethylamine .
  • Crystallography : The conjugated system stabilizes the molecule, as evidenced by X-ray studies showing planar geometry .
  • Applications: Used in crystallographic studies to analyze chalcone derivatives, unlike this compound, which lacks reported structural biology applications.

2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one

  • Structure: Incorporates a sydnone heterocycle, a highly polarized aromatic system.
  • Crystallographic Data : Exhibits a distorted planar geometry due to steric interactions between substituents .

Comparative Analysis Table

Compound Substituents Key Spectral Data Synthetic Route Stability/Applications
This compound Phenoxy, Br, ketone ¹H NMR δ 4.46 (CH₂Br), IR 1737 cm⁻¹ (C=O) IBX/TEAB-mediated olefin oxidation Limited availability; intermediate in synthesis
1-Bromo-3-(4-Cl-phenoxy)propan-2-one 4-Cl-phenoxy, Br, ketone Similar to parent compound with Cl-induced shifts Same as parent compound Higher electrophilicity for SN reactions
2-Bromo-1-(4-MePh)-3-Ph-prop-2-en-1-one 4-MePh, Ph, enone, Br X-ray-confirmed planar structure Bromination of chalcone + HBr elimination Stable crystalline solid; chalcone studies
2-Bromo-3-Ph-1-(sydnonyl)prop-2-en-1-one Sydnone, Ph, Br, enone Distorted planar geometry (X-ray) Custom bromination of sydnone derivatives Reactive in cycloadditions; niche medicinal chemistry uses

Key Research Findings

Synthetic Flexibility: this compound is synthesized via a direct, one-step bromination method, whereas analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one require multi-step protocols involving elimination reactions .

Electronic Effects: Substituents like chlorine or methyl groups alter electronic properties, influencing reactivity. For example, the chlorine in 1-bromo-3-(4-chlorophenoxy)propan-2-one enhances electrophilicity, making it more reactive than the parent compound .

Structural Stability: Compounds with conjugated systems (e.g., enones or sydnones) exhibit enhanced stability due to resonance, as demonstrated by crystallographic data .

Notes on Limitations and Contradictions

  • Commercial Availability: this compound is discontinued commercially, suggesting challenges in large-scale synthesis or storage , while analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one remain accessible for research .
  • Biological Relevance: No evidence links this compound to docking or pharmacological studies (cf. AutoDock4 in ), unlike brominated sydnone derivatives, which are explored for bioactivity .

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